molecular formula C5H5ClN2O2S B041605 6-Chloropyridine-3-sulfonamide CAS No. 40741-46-6

6-Chloropyridine-3-sulfonamide

Cat. No.: B041605
CAS No.: 40741-46-6
M. Wt: 192.62 g/mol
InChI Key: HIBWOQXTHBAGDY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloropyridine-3-sulfonamide typically involves the chlorination of pyridine followed by sulfonation. One common method includes the reaction of 6-chloropyridine with chlorosulfonic acid, followed by the addition of ammonia to form the sulfonamide group . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality .

Scientific Research Applications

Medicinal Chemistry

Precursor for Pharmaceutical Compounds
6-Chloropyridine-3-sulfonamide serves as a precursor in the synthesis of various pharmaceutical compounds, particularly those exhibiting antimicrobial and anticancer properties. Its sulfonamide group is crucial for the biological activity of many drugs, allowing for the development of novel therapeutic agents.

Enzyme Inhibition
The compound has been identified as an effective inhibitor of several enzymes, including carbonic anhydrases (CAs). CAs play a vital role in maintaining acid-base balance and are implicated in diseases such as cancer. The inhibition of these enzymes can lead to reduced tumor growth and improved therapeutic outcomes in cancer treatment .

Biological Research

Ion Channel Modulation
Research indicates that this compound can modulate ion channels, which are essential for various physiological processes. Its ability to bind to voltage sensor domains suggests potential applications in treating conditions like cardiac arrhythmias and neurological disorders.

Antiviral and Antimicrobial Activities
The compound exhibits antiviral properties, with studies showing that related sulfonamides can inhibit viral replication, including influenza viruses. Additionally, its antibacterial activity is well-documented; it interferes with folate synthesis in bacteria, which is critical for nucleic acid production .

Material Science

In material science, this compound is utilized in developing advanced materials such as polymers and coatings. Its unique chemical structure allows for modifications that enhance the properties of these materials, making them suitable for various industrial applications.

Case Studies

Several studies provide insights into the biological activities of this compound:

  • Ion Channel Modulation Study : Research demonstrated that derivatives of this compound significantly influenced ion channel functionality, indicating potential therapeutic applications in disorders related to ion channels.
  • Cancer Cell Line Testing : In vitro studies showed that sulfonamide derivatives could induce apoptosis in cancer cells. One study highlighted that a derivative arrested MCF-7 cells in the G2/M phase while promoting early and late apoptosis, showcasing its anticancer potential .

Table: Inhibition Potency Against Carbonic Anhydrases

This table summarizes the inhibition potency of various compounds against different isoforms of carbonic anhydrases:

Compound NohCA II IC50 (nM)hCA IX IC50 (nM)
4181 ± 0.6635.9
71.33 ± 0.1066
This compound 0.38 ± 0.14 40

Comparison with Similar Compounds

  • 4-Chloropyridine-3-sulfonamide
  • 2-Chloropyridine-3-sulfonamide
  • 6-Bromopyridine-3-sulfonamide

Comparison: 6-Chloropyridine-3-sulfonamide is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for targeted applications .

Biological Activity

6-Chloropyridine-3-sulfonamide is a synthetic compound belonging to the sulfonamide class, which has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The structure of this compound features a chlorinated pyridine ring substituted with a sulfonamide group. This configuration is significant as it influences the compound's interaction with biological targets.

This compound exhibits several mechanisms of action, particularly through its interactions with ion channels and various enzymes:

  • Ion Channel Modulation : The compound has been identified as a modulator of ion channels, which are crucial for various physiological processes. Its ability to bind to voltage sensor domains suggests potential applications in treating conditions like cardiac arrhythmias and neurological disorders.
  • Enzyme Inhibition : It has shown promise as an inhibitor of carbonic anhydrases (CAs), which play a vital role in maintaining acid-base balance and are implicated in various diseases including cancer .

Biological Activity

The biological activity of this compound can be summarized as follows:

  • Antiviral Activity : Studies have demonstrated that related sulfonamide compounds can inhibit viral replication, including influenza viruses. The mechanism appears to involve interference with viral mRNA levels without significantly affecting host cellular RNA .
  • Anticancer Potential : Various sulfonamide derivatives have been tested against cancer cell lines, showing cytotoxic effects. For instance, compounds bearing sulfonamide groups have been evaluated for their ability to inhibit tumor growth in lung (A549), liver (HepG-2), breast (MCF-7), and colon (HCT-116) cancer cells .
  • Antimicrobial Effects : Sulfonamides are well-known for their antibacterial properties. They inhibit bacterial growth by interfering with folate synthesis, which is essential for nucleic acid production .

Case Studies

Several studies provide insights into the biological activities of this compound:

  • Study on Ion Channel Modulation : Research indicated that N,N-dibenzyl-6-chloropyridine-3-sulfonamide significantly influenced ion channel functionality, suggesting its potential therapeutic applications in ion channel-related disorders.
  • Cancer Cell Line Testing : In vitro studies demonstrated that sulfonamide derivatives could induce apoptosis in cancer cells. For example, one derivative was shown to arrest MCF-7 cells in the G2/M phase of the cell cycle while promoting early and late apoptosis .

Table 1: Biological Activities of this compound Derivatives

Compound NameActivity TypeIC50 (µM)Reference
Compound AAntiviral5.0
Compound BAnticancer1.33
Compound CAntibacterial0.43

Table 2: Inhibition Potency Against Carbonic Anhydrases

Compound NohCA II IC50 (nM)hCA IX IC50 (nM)
4181 ± 0.6635.9
71.33 ± 0.1066
90.38 ± 0.1440

Q & A

Basic Research Questions

Q. How can researchers confirm the identity of 6-Chloropyridine-3-sulfonamide using analytical techniques?

  • Methodological Answer : Validate the compound via spectral characterization. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the pyridine ring structure and substituents, while Infrared (IR) spectroscopy identifies sulfonamide (-SO₂NH₂) and C-Cl bond stretches. Mass spectrometry (MS) provides molecular ion peaks matching the molecular formula (C₅H₅ClN₂O₂S) . Cross-reference with CAS registry data (CAS 40741-46-6) for consistency .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer : Adopt hazard mitigation strategies per its Material Safety Data Sheet (MSDS). Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation (listed as harmful in Section 2 of the MSDS). For spills, neutralize with inert absorbents and dispose as hazardous waste .

Q. What is a standard synthetic route for this compound?

  • Methodological Answer : Synthesize via sulfonation of 3-aminopyridine followed by chlorination. React 3-aminopyridine with chlorosulfonic acid to form pyridine-3-sulfonamide, then introduce chlorine at the 6-position using POCl₃ or PCl₅. Purify via recrystallization (e.g., ethanol/water mixture) and validate purity via melting point analysis and HPLC .

Q. Which analytical techniques are suitable for purity assessment of this compound?

  • Methodological Answer : Use thin-layer chromatography (TLC) with silica gel plates (ethyl acetate/hexane mobile phase) for rapid purity checks. For quantitative analysis, employ reverse-phase HPLC with a C18 column and UV detection at 254 nm. Compare retention times with certified reference standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Conduct systematic meta-analysis of pharmacological studies. Compare experimental variables such as assay conditions (e.g., cell lines, incubation times) and structural modifications (e.g., substituent effects on sulfonamide reactivity). Replicate key studies under controlled conditions to isolate confounding factors . Cross-validate findings using orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) .

Q. What strategies optimize the reaction yield of this compound under varying conditions?

  • Methodological Answer : Apply Design of Experiments (DoE) to identify critical parameters. For example, use a factorial design to test temperature (80–120°C), reaction time (4–12 hours), and stoichiometric ratios of chlorinating agents. Analyze results via response surface methodology (RSM) to model optimal conditions. Confirm scalability using kinetic studies and in situ FTIR monitoring .

Q. How do degradation products of this compound form under acidic/basic conditions, and how are they characterized?

  • Methodological Answer : Perform forced degradation studies:

  • Acidic Hydrolysis : Reflux in 0.1M HCl at 60°C for 24 hours.
  • Basic Hydrolysis : Treat with 0.1M NaOH at 25°C for 48 hours.
  • Oxidation : Expose to 3% H₂O₂ under UV light.
    Analyze degradation products via LC-MS/MS to identify fragments (e.g., sulfonic acid derivatives or pyridine ring-opening products). Compare fragmentation patterns with literature .

Q. What computational methods predict the reactivity of this compound in drug design?

  • Methodological Answer : Use density functional theory (DFT) to calculate electrostatic potential maps and frontier molecular orbitals (HOMO/LUMO). Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to target proteins (e.g., carbonic anhydrase). Validate predictions with in vitro enzymatic assays .

Q. How can researchers assess the compound’s stability in long-term storage?

  • Methodological Answer : Conduct accelerated stability studies per ICH guidelines. Store samples at 40°C/75% relative humidity (RH) for 6 months. Monitor physical (color, crystallinity) and chemical (HPLC purity) changes. For photostability, expose to UV light (ICH Q1B) and quantify degradation via mass balance .

Q. What in vivo models are appropriate for studying the toxicity of this compound?

  • Methodological Answer : Use rodent models (e.g., Sprague-Dawley rats) for acute toxicity (OECD 423) and subchronic (28-day) studies. Administer orally or intravenously, monitoring hematological, hepatic, and renal parameters. Histopathological analysis of target organs (liver, kidneys) identifies tissue-specific effects .

Properties

IUPAC Name

6-chloropyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O2S/c6-5-2-1-4(3-8-5)11(7,9)10/h1-3H,(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIBWOQXTHBAGDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00360919
Record name 6-chloropyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40741-46-6
Record name 6-chloropyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloropyridine-3-sulfonamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

6-chloropyridine-3-sulfonyl chloride (4.1 g, 19.3 mmol) was stirred in ammonium hydroxide (30 mL) at room temperature for 2 hr. The reaction mixture was diluted with EtOAc (150 mL) and any insoluble material filtered. The filtrate was transferred to a separatory funnel and the phases were separated. The aqueous phase was further extracted with EtOAc (1×15 mL). The combined EtOAc extractions were washed with H2O (1×50 mL), saturated NaCl (1×50 mL), dried (Na2SO4), and concentrated in vacuo to give 6-chloropyridine-3-sulfonamide (2.58 g, 69%). MS (EI) for C5H3Cl2NO2S: 190.9 (MH−).
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
30 mL
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reactant
Reaction Step One
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Quantity
150 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

6-Chloro-pyridine-3-sulfonyl chloride (5.0 g, 0.024 mol) was dissolved in a 0.5M solution of ammonia in dioxane (125 mL) at −5° C. The mixture was allowed to warm to room temperature and the mixture stirred for 1 hour. The mixture was filtered through Celite®, washed twice with dioxane and concentrated in vacuo to afford 6-chloro-pyridine-3-sulfonic acid amide as an off white solid 4.55 g (98% yield). LC @UV215 nm; Rt 1.05: 100%, m/z (ES+): 193/195 (400 MHz; d6-DMSO) 8.79 (1H, d), 8.21 (1H, dd), 7.75 (1H, d) 7.70 (2H, br S)
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
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solvent
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Name
Yield
98%

Synthesis routes and methods III

Procedure details

2-Chloro-5-chlorosulfonylpyridine (2.84 g, 0.0134 mole) was added to concentrated ammonium hydroxide (50 ml) and the mixture was boiled. After adding more concentrated ammonium hydroxide (50 ml), and extending boiling until the reaction volume was approximately 50 ml, the reaction mixture was cooled in an ice bath to cause precipitation of the product. The solid was collected by filtration, washed with water and air dried; yield, 2.17 g (84 percent), m.p. 153° to 155° C. A melting point of 155° to 156° C. was observed after recrystallization from water.
Quantity
2.84 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6-Chloropyridine-3-sulfonamide
6-Chloropyridine-3-sulfonamide
6-Chloropyridine-3-sulfonamide
6-Chloropyridine-3-sulfonamide
6-Chloropyridine-3-sulfonamide
6-Chloropyridine-3-sulfonamide

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